molecular formula C19H17N B14262799 1-Propyl-7H-benzo[C]carbazole CAS No. 184694-50-6

1-Propyl-7H-benzo[C]carbazole

Cat. No.: B14262799
CAS No.: 184694-50-6
M. Wt: 259.3 g/mol
InChI Key: DYJPVVJAPJDSSN-UHFFFAOYSA-N
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Description

1-Propyl-7H-benzo[C]carbazole is an aromatic heterocyclic compound that belongs to the carbazole family It consists of a tricyclic structure with two benzene rings fused on either side of a five-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propyl-7H-benzo[C]carbazole can be synthesized through several methods. One common approach involves the palladium-catalyzed reaction sequence, which includes intermolecular amination and intramolecular direct arylation. This method is highly regioselective and uses inexpensive 1,2-dichloroarenes as electrophiles . Another method involves the iridium-catalyzed dehydrogenative cyclization of 2-aminobiphenyls in the presence of a copper cocatalyst under air as a terminal oxidant .

Industrial Production Methods: Industrial production of this compound often involves the use of palladium-catalyzed tandem reactions, which are efficient and compatible with various functional groups. These methods are robust and proceed in high yields, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-Propyl-7H-benzo[C]carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Red lead, air as a terminal oxidant.

    Reduction: Hydrogenation catalysts.

    Substitution: Aryl hydrazines, palladium catalysts.

Major Products Formed:

    Oxidation: Carbazole derivatives.

    Reduction: Reduced carbazole compounds.

    Substitution: Substituted carbazole derivatives.

Mechanism of Action

The mechanism of action of 1-Propyl-7H-benzo[C]carbazole involves its interaction with molecular targets and pathways. It acts as a mediator in electron transfer processes, particularly in the conversion of carbazole into 2-aminobiphenyl-2,3-diol . This compound’s unique structure allows it to participate in various biochemical reactions, making it a valuable tool in scientific research.

Comparison with Similar Compounds

Uniqueness: 1-Propyl-7H-benzo[C]carbazole is unique due to its specific propyl substitution, which imparts distinct chemical properties and reactivity

Properties

CAS No.

184694-50-6

Molecular Formula

C19H17N

Molecular Weight

259.3 g/mol

IUPAC Name

1-propyl-7H-benzo[c]carbazole

InChI

InChI=1S/C19H17N/c1-2-6-13-7-5-8-14-11-12-17-19(18(13)14)15-9-3-4-10-16(15)20-17/h3-5,7-12,20H,2,6H2,1H3

InChI Key

DYJPVVJAPJDSSN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=CC2=C1C3=C(C=C2)NC4=CC=CC=C43

Origin of Product

United States

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